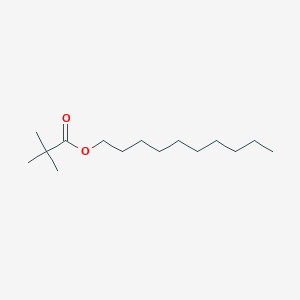

2,2-Dimethylpropionic acid, decyl ester

Description

Contextual Significance of Neopentanoate Esters in Organic Chemistry

Neopentanoate esters, often referred to as pivalate (B1233124) esters, hold a significant position in organic chemistry primarily due to the influence of their bulky tert-butyl group. wikipedia.org This structural motif provides considerable steric hindrance around the ester linkage, which makes neopentanoates unusually resistant to hydrolysis compared to esters derived from less sterically crowded carboxylic acids. wikipedia.org This inherent stability is a cornerstone of their utility.

One of the most critical applications of this stability is in organic synthesis, where the pivaloyl (Piv) group serves as a robust protecting group for alcohols. wikipedia.org The group can be introduced by reacting an alcohol with pivaloyl chloride or pivaloic anhydride (B1165640) and can withstand a variety of reaction conditions before being removed, typically through hydrolysis with a strong base. wikipedia.org

Historical Development of Ester Synthesis Methodologies Relevant to Decyl Pivalate

The synthesis of esters, including decyl pivalate, has evolved from classical chemical methods to more refined and sustainable modern techniques.

Fischer Esterification : This foundational method involves the direct reaction of a carboxylic acid (pivalic acid) with an alcohol (decanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. tiiips.comspecialchem.commdpi.com The reaction is reversible, and historically, strategies to drive it to completion involved removing the water byproduct through distillation.

Acylation with Pivaloyl Chloride : An alternative to Fischer esterification involves the use of a more reactive pivalic acid derivative. The reaction of decanol (B1663958) with pivaloyl chloride in the presence of a base like pyridine (B92270) is a common method for forming the pivalate ester, particularly when protecting alcohol functional groups. wikipedia.org

Transesterification : This process involves the conversion of one ester to another by exchanging the alkoxy group and can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, methyl pivalate could be reacted with decanol in the presence of a catalyst to yield decyl pivalate and methanol (B129727). ru.nl Base-catalyzed transesterification, using catalysts like sodium hydroxide (B78521) or potassium hydroxide, is often faster and is a commercially preferred route for many ester productions. mdpi.com

Biocatalytic Synthesis : A significant modern development is the use of enzymes, particularly lipases, as catalysts. nih.gov Lipases can effectively catalyze esterification and transesterification reactions under mild conditions, often in organic solvents. researchgate.net This approach aligns with the principles of green chemistry by avoiding harsh reagents and high temperatures, and it can offer high regioselectivity and chemoselectivity.

| Synthesis Method | Reactants | Catalyst/Reagent | Key Characteristics |

| Fischer Esterification | Pivalic Acid + Decanol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; often requires water removal to achieve high yield. tiiips.commdpi.com |

| Acylation | Decanol + Pivaloyl Chloride | Base (e.g., Pyridine) | Utilizes a highly reactive acid derivative; common for protecting group synthesis. wikipedia.org |

| Transesterification | Methyl Pivalate + Decanol | Acid or Base (e.g., KOH) | Involves the exchange of alcohol groups; base-catalyzed route is typically faster. masterorganicchemistry.commdpi.com |

| Biocatalysis | Pivalic Acid + Decanol | Lipase (B570770) Enzyme | Occurs under mild conditions; environmentally friendly and highly selective. nih.govresearchgate.net |

Overview of Current Research Landscape and Key Academic Challenges

The contemporary research landscape for esters like decyl pivalate is heavily influenced by the drive for performance, sustainability, and a deeper understanding of structure-property relationships. A significant portion of applied research is focused on the cosmetics and personal care sector, where there is a demand for high-performance, biodegradable alternatives to synthetic polymers like silicones. researchgate.net Related compounds like isodecyl neopentanoate are actively studied as replacements for cyclomethicone, and this research informs the potential of decyl pivalate. skinethix.comlookchem.com

Key academic challenges and research areas include:

Correlation of Molecular Structure with Function : A primary research goal is to establish clear links between the chemical structure of an ester and its macroscopic properties. researchgate.net Studies investigate how variations in the alkyl chain (like the decyl group) and the ester head (the pivalate group) affect physicochemical properties such as spreading value, surface tension, and, consequently, the sensory feel in formulations. researchgate.net

Optimization of Sustainable Synthesis : While classic synthesis methods are well-established, a major academic challenge is the development of greener, more efficient catalytic systems. Research into biocatalysis using immobilized lipases aims to improve catalyst reusability, reaction rates, and yields, thereby creating more economically and environmentally viable production pathways. nih.gov

High-Purity Production and Characterization : For advanced applications, such as in lubricants or as phase-change materials (PCMs), achieving high purity is critical. mdpi.com Research efforts focus on refining synthesis and purification techniques to minimize residual reactants and byproducts. Advanced analytical methods, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), are essential tools for quantifying purity and identifying trace impurities. mdpi.com

Investigation of Thermal and Hydrolytic Stability : The inherent stability of pivalate esters is well-known, but quantitative studies remain a key research area. wikipedia.org Research may focus on the kinetics of hydrolysis under specific environmental or industrial conditions and on the thermal degradation pathways of these esters, which is crucial for their application at elevated temperatures. mdpi.com

Guiding Principles and Research Objectives for Investigating 2,2-Dimethylpropionic Acid, Decyl Ester

The scientific investigation of this compound is guided by fundamental principles of chemical science and directed by specific research objectives aimed at fully understanding and utilizing its properties.

Guiding Principles:

Structure-Property Relationship : The core principle is that the unique molecular architecture of decyl pivalate—specifically the sterically bulky pivaloyl group and the ten-carbon alkyl chain—dictates its physical and chemical behavior. Research is designed to probe how this structure influences its stability, volatility, viscosity, and interfacial properties. researchgate.net

Green Chemistry : Modern chemical research is increasingly guided by the twelve principles of green chemistry. This encourages the development of synthetic routes that are safe, energy-efficient, use renewable feedstocks, and minimize waste, making biocatalysis a particularly attractive area of study. organic-chemistry.org

Key Research Objectives:

Comprehensive Physicochemical Characterization : A primary objective is to establish a complete and verified set of physical and chemical data for pure decyl pivalate. This includes experimental determination of its boiling point, density, refractive index, viscosity, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to create a definitive reference profile. nih.gov

Synthesis Optimization and Kinetic Studies : Researchers aim to develop and optimize synthetic pathways that are high-yielding, cost-effective, and sustainable. This involves comparing the efficiency of different catalytic systems (e.g., acid, base, enzymatic), studying the reaction kinetics to understand the mechanism and rate-limiting steps, and developing effective purification protocols. mdpi.comnih.gov

Exploration of Novel Applications : Based on its expected properties of high thermal and hydrolytic stability, lubricity, and low volatility, a key objective is to evaluate its performance in applications beyond cosmetics. This includes potential use as a specialty lubricant, a hydraulic fluid, a plasticizer, or as a latent heat storage material (PCM). mdpi.com

| Property | Value / Identifier |

| IUPAC Name | decyl 2,2-dimethylpropanoate nih.gov |

| Synonyms | Decyl pivalate, this compound nih.govchemspider.com |

| CAS Number | 215667-91-7 nih.gov |

| Molecular Formula | C₁₅H₃₀O₂ nih.gov |

| Molecular Weight | 242.40 g/mol nih.gov |

| Computed XLogP3 | 5.9 nih.gov |

| Computed Boiling Point | 263.3 °C at 760 mmHg lookchem.com |

| Computed Density | 0.866 g/cm³ lookchem.com |

Structure

3D Structure

Properties

CAS No. |

215667-91-7 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

decyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-12-13-17-14(16)15(2,3)4/h5-13H2,1-4H3 |

InChI Key |

OAKPWFOEHKUXBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 2,2 Dimethylpropionic Acid, Decyl Ester

Detailed Reaction Mechanisms of Esterification

The formation of 2,2-dimethylpropionic acid, decyl ester, typically proceeds through the esterification of 2,2-dimethylpropionic acid (pivalic acid) with decyl alcohol. The mechanism of this reaction is significantly influenced by the steric bulk of the pivaloyl group.

Nucleophilic Acyl Substitution Pathways in Ester Formation

Under acidic conditions, the reaction, commonly known as the Fischer esterification, proceeds through a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. Each step in this process is reversible. masterorganicchemistry.com

The general mechanism for acid-catalyzed esterification can be summarized as follows:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A molecule of water, a good leaving group, is eliminated.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Role of Steric Hindrance from the 2,2-Dimethyl Moiety on Reaction Rates and Selectivity

The 2,2-dimethyl moiety (tert-butyl group) in 2,2-dimethylpropionic acid introduces significant steric hindrance around the carbonyl carbon. This steric bulk has a profound impact on the rate and selectivity of the esterification reaction. researchgate.net The bulky tert-butyl group shields the carbonyl carbon from the nucleophilic attack of the alcohol, thereby slowing down the reaction rate compared to less hindered carboxylic acids. learncbse.in

Studies on the esterification of various carboxylic acids have shown that branched chains in the acid structure slow down the reaction rate. researchgate.net For instance, the esterification of sterically hindered acids often requires more forcing conditions, such as higher temperatures, longer reaction times, or the use of more potent catalytic systems. In some cases, direct esterification may not be feasible if both the carboxylic acid and the alcohol are sterically hindered. researchgate.net

The steric hindrance of the pivaloyl group can also influence the selectivity of the reaction, particularly when competing nucleophiles are present. However, in the specific case of esterification with a primary alcohol like decyl alcohol, the primary factor affected is the reaction rate.

| Reactant Acid Structure | Relative Rate of Esterification | Reference |

| Acetic Acid | High | researchgate.net |

| Propionic Acid | Moderate | semanticscholar.org |

| 2,2-Dimethylpropionic Acid | Low | researchgate.net |

This table provides a qualitative comparison of reaction rates based on the steric hindrance of the carboxylic acid.

Catalytic Cycles and Intermediates in Various Esterification Protocols

To overcome the steric hindrance and low reactivity of 2,2-dimethylpropionic acid, various catalytic methods have been developed. These methods often involve the in-situ generation of more reactive acylating agents.

Acid Catalysis (Fischer Esterification): As previously discussed, strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used. The catalytic cycle involves the protonation of the carboxylic acid, which activates it towards nucleophilic attack. The key intermediate is the protonated tetrahedral intermediate.

Dicyclohexylcarbodiimide (B1669883) (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP) Catalysis: The Steglich esterification utilizes DCC and a catalytic amount of DMAP. In this protocol, the carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium salt. This salt is then readily attacked by the alcohol to form the ester, regenerating DMAP in the process.

Pivalic Anhydride (B1165640) Mediated Esterification: In some protocols, pivalic anhydride is used as the acylating agent. The reaction can be catalyzed by various acids or bases. For instance, phosphoric acid can catalyze the acylation of alcohols with acid anhydrides, proceeding through in-situ generated diacylated mixed anhydrides as active catalytic acyl transfer reagents. organic-chemistry.org The reaction between anhydrides and alcohols can also exhibit autocatalytic behavior, where the carboxylic acid formed as a byproduct can catalyze the reaction. researchgate.net

Other Catalytic Systems:

Bismuth(III) triflate (Bi(OTf)₃): This Lewis acid can catalyze the acylation of alcohols with pivalic anhydride, and is effective even for sterically demanding alcohols. organic-chemistry.org

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl): This recyclable catalyst can be used for the acylation of inert alcohols under base-free conditions. organic-chemistry.org

| Catalyst System | Key Intermediate(s) | Reference |

| H₂SO₄ (Fischer) | Protonated tetrahedral intermediate | masterorganicchemistry.com |

| DCC/DMAP (Steglich) | O-acylisourea, N-acylpyridinium salt | |

| H₃PO₄/Pivalic Anhydride | Diacylated mixed anhydride | organic-chemistry.org |

| Bi(OTf)₃/Pivalic Anhydride | Activated anhydride complex | organic-chemistry.org |

This table summarizes key intermediates in different catalytic esterification protocols for pivalic acid.

Investigation of Transesterification Reaction Dynamics and Kinetics

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol to form a new pivalate (B1233124) ester and decyl alcohol.

Step-by-Step Mechanisms Under Acidic and Basic Conditions

The mechanism of transesterification is similar to that of esterification and hydrolysis and can be catalyzed by both acids and bases. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Transesterification: The mechanism mirrors the Fischer esterification. researchgate.net

Protonation of the carbonyl oxygen of the decyl pivalate.

Nucleophilic attack by the new alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the incoming alcohol moiety to the decyl oxygen.

Elimination of decyl alcohol as the leaving group.

Deprotonation of the resulting protonated ester to yield the new ester and regenerate the acid catalyst.

Base-Catalyzed Transesterification: This process is typically faster than the acid-catalyzed reaction. researchgate.net

Formation of an alkoxide by the reaction of the new alcohol with the base catalyst.

Nucleophilic attack of the alkoxide on the carbonyl carbon of the decyl pivalate, forming a tetrahedral intermediate.

Elimination of the decoxide leaving group to form the new ester.

Proton transfer from the newly formed alcohol (if any) to the decoxide, regenerating the alkoxide catalyst.

In both mechanisms, the reaction proceeds through a tetrahedral intermediate. wikipedia.org The reaction is an equilibrium process, and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Kinetic Modeling of Transesterification Processes

The kinetics of transesterification are often modeled as a second-order reaction, where the rate is dependent on the concentrations of both the ester and the alcohol. mdpi.com For more complex systems, such as those in biodiesel production, more elaborate kinetic models that account for the stepwise reactions and the formation of intermediates are used. researchgate.netmatec-conferences.org These models often involve a system of differential equations that describe the change in concentration of each species over time.

For sterically hindered esters like decyl pivalate, the steric effects would need to be incorporated into the kinetic model, likely resulting in a lower rate constant compared to less hindered esters. The activation energy for the transesterification of sterically hindered esters is expected to be higher due to the increased energy barrier for the formation of the tetrahedral intermediate.

Kinetic studies on the transesterification of various esters have employed different models, including pseudo-homogeneous models and models based on Langmuir-Hinshelwood or Eley-Rideal mechanisms for heterogeneously catalyzed reactions. nih.gov The choice of model depends on the specific reaction conditions, including the type of catalyst used.

| Kinetic Model Type | Description | Applicability | Reference |

| Pseudo-First-Order | Assumes one reactant is in large excess, simplifying the rate law. | Situations with a large excess of alcohol. | mdpi.com |

| Second-Order | Rate is proportional to the concentration of both the ester and the alcohol. | General transesterification reactions. | mdpi.comnih.gov |

| Ping-Pong Bi-Bi Mechanism | Often used for enzyme-catalyzed reactions, involving sequential binding of substrates and release of products. | Biocatalytic transesterification. | nih.gov |

This table presents some common kinetic models that could be adapted for studying the transesterification of decyl pivalate.

Factors Influencing Equilibrium and Reaction Rates (e.g., Alcohol-to-Ester Ratio)

The synthesis of this compound, typically through the esterification of 2,2-dimethylpropionic acid (pivalic acid) with decanol (B1663958) or via transesterification, is a reversible process that leads to a state of chemical equilibrium. Several factors can influence both the position of this equilibrium and the rate at which it is achieved. geeksforgeeks.orglibretexts.org According to Le Châtelier's principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. geeksforgeeks.orgsiyavula.com

One of the most critical factors in driving the reaction toward the product side is the molar ratio of the reactants, specifically the alcohol-to-acid or alcohol-to-ester ratio in transesterification. scirp.org The stoichiometric ratio for esterification requires one mole of alcohol per mole of carboxylic acid. However, to maximize the yield of the decyl ester, an excess of one reactant is typically used. mdpi.com In the context of producing esters from triglycerides (a process analogous to esterification), increasing the molar ratio of alcohol is a common strategy to shift the equilibrium forward, thereby increasing the conversion of the starting material into the desired ester product. mdpi.commdpi.com

For the synthesis of this compound, using a higher molar ratio of decanol to pivalic acid would favor the formation of the product. This is because the increased concentration of the alcohol reactant drives the reaction forward to consume the excess reactant and establish a new equilibrium with a higher concentration of the ester. siyavula.com However, an excessively high ratio can complicate the purification process by making the separation of the product from the unreacted alcohol more difficult. mdpi.commdpi.com

Other factors that affect the reaction rate include temperature, catalyst presence, and reactant concentration. khanacademy.orglibretexts.org

Temperature: Increasing the reaction temperature generally increases the rate of reaction. libretexts.org For an endothermic esterification reaction, raising the temperature will also shift the equilibrium position to favor the products. libretexts.org

Catalyst: The presence of a catalyst, such as a strong acid, increases the rate of both the forward and reverse reactions, allowing the system to reach equilibrium faster without changing the equilibrium constant itself. khanacademy.org

Removal of Water: As water is a product of the esterification reaction, its continuous removal from the reaction mixture will shift the equilibrium towards the formation of more ester product, in accordance with Le Châtelier's principle.

The table below illustrates the conceptual effect of the alcohol-to-acid molar ratio on the yield of the ester at equilibrium.

| Decanol : Pivalic Acid Molar Ratio | Theoretical Ester Yield (%) | Observations |

|---|---|---|

| 1:1 (Stoichiometric) | ~67% | Represents a typical equilibrium position without external influence. |

| 3:1 | >90% | Excess alcohol shifts equilibrium to the right, significantly increasing yield. scirp.org |

| 5:1 | >95% | Further increases yield, but with diminishing returns and potential purification challenges. mdpi.com |

| 1:1 (with water removal) | >98% | Removing a product effectively drives the reaction to completion. |

Exploration of Side Reactions and By-product Formation in Ester Synthesis and Transformation

During the synthesis and subsequent transformations of this compound, various side reactions can occur, leading to the formation of undesired by-products. The nature and extent of these side reactions are highly dependent on the specific synthetic route and reaction conditions employed.

When using highly reactive pivalic acid derivatives like pivaloyl chloride for the esterification, the presence of water in the reaction medium is a critical concern. Water can react with pivaloyl chloride to regenerate pivalic acid, which may remain as an impurity or, under certain conditions, be converted back to the starting material. google.com The use of reagents like thionyl chloride as a co-catalyst can help mitigate this by consuming water in the system, thereby suppressing the formation of pivalic acid as a by-product. google.com Similarly, when pivalic anhydride is used, incomplete reaction or hydrolysis can leave unreacted anhydride, which can be difficult to remove. orgsyn.org

Under strongly acidic and high-temperature conditions, the decanol reactant may undergo dehydration to form decene or di-decyl ether. This is a common side reaction for alcohols and is not specific to this particular esterification, but it represents a potential pathway for loss of starting material and formation of impurities.

Another documented phenomenon, though less common, is the intramolecular migration of the pivalate group. In a study involving the synthesis of a complex sugar molecule, an unusual ester migration of the pivalate group from the C-2 to the C-1 position was observed during a glycosidic hydrolysis step. researchgate.net While this occurred in a different molecular context, it highlights the potential for the pivaloyl group to undergo rearrangements under certain reaction conditions.

The following table summarizes potential side reactions during the synthesis of pivalate esters.

| Side Reaction | Description | Favorable Conditions | Potential By-products |

|---|---|---|---|

| Hydrolysis of Acylating Agent | Reaction of pivaloyl chloride or anhydride with trace water. | Presence of moisture in reactants or solvent. | Pivalic acid. google.com |

| Alcohol Dehydration | Elimination of water from the decanol starting material. | Strongly acidic catalyst, high temperatures. | Decene, Di-decyl ether. |

| Ester Migration | Intramolecular transfer of the pivaloyl group to a different position. | Specific substrate structures and reaction conditions (e.g., hydrolysis). researchgate.net | Isomeric esters. |

| Incomplete Reaction | Failure to reach completion, leaving starting materials. | Insufficient reaction time, low temperature, ineffective catalyst. | Unreacted pivalic acid/anhydride and decanol. |

Palladium-Catalyzed Transformations Involving Pivalate Ligands (Broader Context)

While this compound itself is primarily an ester, its pivalate (trimethylacetate) functional group is of significant importance in the broader context of modern organic synthesis, particularly as a ligand in palladium-catalyzed reactions. The unique properties of the pivalate group influence the solubility, stability, and reactivity of palladium catalysts.

The bulky tert-butyl group of the pivalate ligand creates a sterically hindered environment around the palladium center. This steric bulk is a key feature that can influence the regioselectivity and stereoselectivity of catalytic reactions. Furthermore, palladium(II) pivalate often exhibits enhanced solubility in non-polar organic solvents compared to the more common palladium(II) acetate, which is advantageous for many chemical transformations.

Pivalate anions play a crucial role in palladium-catalyzed C-H bond activation and functionalization reactions. researchgate.net In many proposed mechanisms, the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway, where the pivalate ligand acts as an internal base, facilitating the cleavage of a C-H bond. researchgate.netrsc.org Pivalic acid is often used as a co-catalytic additive in these reactions, where it can act as a proton shuttle, transferring a proton from the substrate to a stoichiometric base. researchgate.net

The table below summarizes the diverse roles of pivalate in palladium-catalyzed reactions.

| Role of Pivalate | Description | Example Reaction Type | Reference |

|---|---|---|---|

| Sterically Hindered Ligand | The bulky tert-butyl group influences selectivity and enhances solubility of the Pd catalyst. | General Cross-Coupling, C-H Activation | |

| Internal Base / Proton Shuttle | Participates in the C-H bond cleavage step via a Concerted Metalation-Deprotonation (CMD) mechanism. | Direct Arylation, C-H Functionalization | researchgate.netrsc.org |

| Reaction Additive | Suppresses undesired side reactions, enhancing selectivity for the desired product. | Carbonylative Suzuki Reactions | organic-chemistry.orgacs.org |

| Intermediate Stabilizer | Pivalate anions can coordinate to and stabilize catalytic intermediates. | C-N / C-O Cross-Coupling | acs.org |

| Activating Group | Used to form mixed anhydrides from carboxylic acids for cross-coupling. | Ketone Synthesis from Boronic Acids | organic-chemistry.org |

Advanced Analytical Methodologies for Characterization of 2,2 Dimethylpropionic Acid, Decyl Ester

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in elucidating the molecular structure of 2,2-Dimethylpropionic acid, decyl ester and verifying its purity by detecting the presence of any structural variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the decyl chain and the pivaloyl group. The integration of these signals provides a ratio of the number of protons in each environment, confirming the structure. Protons closer to the electron-withdrawing ester oxygen atom will exhibit a downfield chemical shift.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene protons adjacent to ester oxygen (-O-CH₂ -) | ~ 4.05 | Triplet | 2H |

| Methyl protons of the decyl chain (-CH₃ ) | ~ 0.88 | Triplet | 3H |

| Methylene protons of the decyl chain (-(CH₂ )₈-) | ~ 1.26 | Multiplet | 16H |

| Methyl protons of the pivaloyl group (-(CH₃ )₃) | ~ 1.20 | Singlet | 9H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found at a significant downfield shift.

Predicted ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl carbon (C =O) | ~ 178 |

| Quaternary carbon of the pivaloyl group (-C (CH₃)₃) | ~ 39 |

| Methylene carbon adjacent to ester oxygen (-O-CH₂ -) | ~ 64 |

| Methylene carbons of the decyl chain (-(CH₂ )₈-) | ~ 22-32 |

| Methyl carbon of the decyl chain (-CH₃ ) | ~ 14 |

| Methyl carbons of the pivaloyl group (-C(CH₃ )₃) | ~ 27 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structure. COSY spectra would show correlations between adjacent protons in the decyl chain, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group and the long alkyl chain.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1735 | C=O stretch | Ester |

| ~ 1150 | C-O stretch | Ester |

| 2925, 2855 | C-H stretch | Alkane (CH₂, CH₃) |

| ~ 1465 | C-H bend | Alkane (CH₂) |

| ~ 1365 | C-H bend | gem-dimethyl |

The strong absorption band around 1735 cm⁻¹ is highly characteristic of the carbonyl group in the ester. The presence of multiple strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation is often predictable and provides valuable structural information. The nominal molecular weight of this compound is 242 g/mol .

Expected Fragmentation Pattern in Electron Ionization (EI-MS):

Upon electron impact, the molecular ion ([M]⁺˙) is formed, which can then undergo various fragmentation pathways.

| m/z | Proposed Fragment Ion | Description |

| 242 | [C₁₅H₃₀O₂]⁺˙ | Molecular Ion |

| 141 | [CH₃(CH₂)₉]⁺ | Decyl carbocation |

| 103 | [C₅H₁₁O₂]⁺ | Pivalic acid fragment |

| 85 | [C₅H₉O]⁺ | Pivaloyl cation |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (base peak) |

| 41 | [C₃H₅]⁺ | Allyl cation |

The most characteristic fragmentation is the alpha-cleavage of the ester, leading to the formation of the highly stable tert-butyl cation at m/z 57, which is often the base peak in the spectrum of pivalate (B1233124) esters. Another significant fragmentation pathway is the McLafferty rearrangement, which would result in the loss of decene (C₁₀H₂₀) and the formation of a radical cation of pivalic acid at m/z 102.

Chromatographic Separations for Isolation, Quantification, and Impurity Profiling

Chromatographic techniques are essential for separating this compound from complex mixtures, quantifying its concentration, and identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification.

A typical GC-MS analysis would involve a non-polar or medium-polarity capillary column. The retention time of the compound can be used for its identification when compared to a standard. The mass spectrometer provides confirmation of the identity and can be used to identify co-eluting impurities by analyzing their mass spectra. This technique is highly sensitive and can be used for impurity profiling at very low concentrations. For instance, potential impurities could include unreacted decyl alcohol or pivalic acid, as well as by-products from the esterification reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For less volatile impurities or for the analysis of the compound in complex matrices where direct injection into a GC is not feasible, liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative. High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase.

A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for the separation of this non-polar ester. The eluent from the HPLC is then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for identifying and quantifying thermally labile or high molecular weight impurities that are not amenable to GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and purity assessment of non-volatile and thermally labile compounds like this compound. Given the ester's non-polar nature, attributed to the long decyl chain and the tertiary butyl group, reversed-phase HPLC (RP-HPLC) is the most appropriate and widely used mode of separation. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The non-polar decyl pivalate will have a strong affinity for the non-polar stationary phase, typically a silica (B1680970) support chemically bonded with C18 (octadecyl) alkyl chains. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound from the column. By systematically changing the ratio of the organic solvent to water (gradient elution), a fine-tuned separation of the main compound from any impurities can be achieved. aocs.orgnih.gov

Impurities in a sample of this compound could include unreacted starting materials such as decyl alcohol and pivalic acid, or by-products from the synthesis process. Due to their different polarities, these impurities will exhibit different retention times on the RP-HPLC column compared to the target ester. For instance, the more polar decyl alcohol and pivalic acid would elute earlier than the non-polar decyl pivalate.

Detection is typically accomplished using a UV detector if the analyte or its impurities have a chromophore, or more universally with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for compounds lacking strong UV absorbance. nih.govgerli.com Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.

Below is a table outlining a hypothetical, yet typical, set of HPLC parameters for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase | A: Water; B: Acetonitrile | A polar mobile phase system for reversed-phase chromatography. |

| Gradient | 0-20 min: 80% B to 100% B; 20-25 min: 100% B | Gradient elution ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences separation efficiency. |

| Column Temp. | 35 °C | Maintains consistent retention times and improves peak shape. |

| Detector | Refractive Index (RI) or ELSD | Universal detection for compounds without a significant UV chromophore. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the HPLC system. |

Other Advanced Characterization Techniques (e.g., Thermal Analysis, X-ray Diffraction of Derivatives)

Beyond chromatographic techniques, a suite of other advanced analytical methods can provide deeper insights into the physical and structural properties of this compound.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the material's thermal stability and phase behavior. wikipedia.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For decyl pivalate, TGA can determine the onset temperature of thermal decomposition, which is a critical parameter for understanding the compound's stability at elevated temperatures. The analysis would reveal the temperature range over which the ester is stable and the profile of its decomposition. Studies on similar long-chain fatty esters show that thermal stability generally increases with the length of the aliphatic chain. mdpi.comsemanticscholar.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine key thermal transitions. For decyl pivalate, DSC analysis can identify its melting point, heat of fusion (the energy required to melt it), and any crystalline polymorphisms. Research on various fatty acid esters has demonstrated the utility of DSC in characterizing these thermal properties, which are essential for applications where the material might undergo phase changes. akjournals.comresearchgate.net

Table 2: Information Obtainable from Thermal Analysis

| Technique | Parameter Measured | Information Gained for this compound |

|---|---|---|

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range, presence of volatile impurities. |

| DSC | Heat Flow vs. Temperature | Melting point, boiling point, heat of fusion, glass transition, crystalline forms. |

X-ray Diffraction of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.orglibretexts.org However, it requires a well-ordered single crystal, which can be challenging to obtain for compounds like decyl pivalate that may be oils or low-melting-point solids at room temperature.

In such cases, a common strategy is to synthesize a derivative of the molecule that crystallizes more readily. For an ester like decyl pivalate, derivatization could involve introducing functional groups that promote stronger intermolecular interactions, such as hydrogen bonding or pi-stacking, which facilitate the formation of high-quality crystals. For example, a derivative could be prepared by introducing an aromatic group into the molecule.

Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis can provide precise information on:

Molecular Conformation: The exact spatial arrangement of the atoms, including bond lengths, bond angles, and torsion angles.

Crystal Packing: How the molecules are arranged in the crystal lattice, revealing the nature of intermolecular forces that stabilize the structure.

Computational Chemistry and Theoretical Studies on 2,2 Dimethylpropionic Acid, Decyl Ester

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. These methods solve the Schrödinger equation to determine the electronic wavefunction and energy of a molecule, providing insights into properties such as molecular orbital energies, charge distribution, and molecular electrostatic potential (MEP).

For 2,2-dimethylpropionic acid, decyl ester, QM calculations can elucidate the influence of the sterically bulky tert-butyl group and the long decyl chain on the electronic environment of the ester functional group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's ability to donate or accept electrons. The HOMO is typically localized on the oxygen atoms of the ester group, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often centered around the carbonyl carbon, highlighting its electrophilic character and susceptibility to nucleophilic attack.

| Property | Calculated Value for a Representative Pivalate (B1233124) Ester (Methyl Pivalate) |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 12.0 eV |

| Dipole Moment | 1.8 D |

This table presents theoretically calculated values for methyl pivalate as a representative model for this compound. The values are indicative and would be expected to be similar for the decyl ester, with minor variations due to the longer alkyl chain.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For decyl pivalate, the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other reagents.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Energy Barriers

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT is particularly well-suited for studying reaction mechanisms, allowing for the determination of the geometries of reactants, transition states, and products, as well as the associated energy changes along a reaction coordinate.

The synthesis of this compound, is typically achieved through Fischer-Speier esterification, an acid-catalyzed reaction between 2,2-dimethylpropionic acid (pivalic acid) and decanol (B1663958). DFT calculations can be employed to model this reaction, providing a detailed, step-by-step understanding of the mechanism. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

A critical aspect of these calculations is the determination of the energy barriers for each step of the reaction. The step with the highest energy barrier is the rate-determining step. For sterically hindered acids like pivalic acid, the nucleophilic attack of the alcohol can have a significant energy barrier. DFT calculations can quantify this steric hindrance and its effect on the reaction rate.

| Reaction Step | Description | Generic Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | 5 - 10 |

| 2 | Nucleophilic attack by alcohol | 15 - 25 |

| 3 | Proton transfer | Low |

| 4 | Elimination of water | 10 - 15 |

| 5 | Deprotonation | Low |

This table provides a generalized representation of activation energies for the steps in Fischer-Speier esterification, based on DFT studies of similar reactions. The specific values for the reaction of pivalic acid and decanol would require dedicated calculations.

These calculations can also be used to explore alternative reaction pathways, such as those involving different catalysts or reaction conditions, helping to identify more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a molecule with a long, flexible alkyl chain like this compound, conformational analysis is crucial. The decyl chain can adopt a multitude of conformations, ranging from a fully extended all-trans state to more compact, folded structures. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is important for understanding the molecule's physical properties, such as its viscosity and boiling point.

Furthermore, MD simulations are a powerful tool for studying intermolecular interactions. By simulating a collection of decyl pivalate molecules, one can observe how they pack together in the liquid or solid state. The simulations can reveal the nature of the intermolecular forces, which are primarily van der Waals interactions for the nonpolar alkyl chains and dipole-dipole interactions for the ester groups.

The radial distribution function (RDF), g(r), is a key metric that can be extracted from MD simulations. It describes the probability of finding a particle at a certain distance from a reference particle. For liquid decyl pivalate, the RDF for the center of mass of the molecules would show distinct peaks corresponding to the first and second solvation shells, providing a quantitative measure of the local structure in the liquid.

| Interaction Pair | Typical Peak Position in RDF (Å) | Interpretation |

|---|---|---|

| Ester Carbonyl - Ester Carbonyl | 4.0 - 5.0 | Indicates the average distance between the polar functional groups of neighboring molecules. |

| Decyl Chain - Decyl Chain | 4.5 - 5.5 | Represents the typical separation between the nonpolar alkyl chains. |

This table presents expected peak positions in the radial distribution function for key interaction pairs in liquid this compound, based on general knowledge of long-chain ester simulations.

Machine Learning Approaches for Reaction Mechanism Prediction and Optimization

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of learning from large datasets of chemical information to make predictions about new systems. In the context of this compound, ML can be applied to predict its properties, as well as to optimize its synthesis.

ML models can be trained on vast databases of known reactions to predict the outcome of a given set of reactants and conditions. For the esterification of pivalic acid with decanol, an ML model could predict the expected yield under various conditions of temperature, catalyst loading, and reaction time. This can significantly accelerate the process of reaction optimization by reducing the number of experiments that need to be performed.

Furthermore, ML is being used to predict reaction mechanisms. By analyzing the patterns in known reactions, ML models can suggest the most likely pathway for a new reaction. For complex reactions or those with multiple potential side products, this can be an invaluable tool for understanding and controlling the reaction outcome.

| ML Model Type | Application in Esterification | Typical Input Features | Predicted Output |

|---|---|---|---|

| Regression Models (e.g., Random Forest, Gradient Boosting) | Predicting reaction yield | Reactant structures (as molecular fingerprints), temperature, catalyst type and concentration, reaction time | Reaction yield (%) |

| Classification Models (e.g., Support Vector Machines, Neural Networks) | Predicting reaction success/failure | Reactant structures, solvent, catalyst | Binary outcome (success/failure) |

| Natural Language Processing (NLP) Models | Extracting reaction information from literature | Text from patents and scientific articles | Structured reaction data |

This table illustrates the application of various machine learning models to the prediction and optimization of esterification reactions.

In Silico Modeling of Esterification and Transesterification Processes

In silico modeling encompasses a broad range of computational techniques, including the quantum mechanical, DFT, and molecular dynamics methods discussed above, to simulate chemical processes. For the synthesis of this compound, in silico modeling can be used to study both its direct esterification and potential transesterification reactions.

In the context of esterification, a multiscale modeling approach can be employed. Quantum mechanical calculations can be used to determine the reaction mechanism and energy barriers at the molecular level. This information can then be used to develop a kinetic model that can be incorporated into a larger-scale process simulation. This allows for the optimization of reactor design and operating conditions for the industrial production of decyl pivalate.

Transesterification, the conversion of one ester to another, is another important reaction that can be modeled in silico. For example, the transesterification of methyl pivalate with decanol to produce decyl pivalate could be studied. DFT calculations can elucidate the mechanism, which can be either acid- or base-catalyzed, and determine the relative energies of the reactants, intermediates, and products.

Furthermore, in silico modeling is increasingly being used to study enzyme-catalyzed reactions. Lipases are enzymes that can catalyze the synthesis of esters under mild conditions. Computational methods such as molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to model the interaction of pivalic acid and decanol with the active site of a lipase (B570770), providing insights into the enzyme's catalytic mechanism and substrate specificity. This knowledge can then be used to engineer more efficient and selective biocatalysts for the synthesis of decyl pivalate.

Research Applications and Functionalization of 2,2 Dimethylpropionic Acid, Decyl Ester in Advanced Materials and Chemical Synthesis

Applications as Protecting Groups for Alcohols in Complex Organic Synthesis

In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The pivaloyl (Piv) group, derived from pivalic acid, is an effective protecting group for alcohols, forming a pivalate (B1233124) ester such as decyl pivalate. wikipedia.orghighfine.com

The introduction of the pivaloyl group, or pivaloylation, is typically achieved by treating an alcohol with pivaloyl chloride (PvCl) in the presence of a base like pyridine (B92270), or with pivaloic anhydride (B1165640) using a Lewis acid catalyst such as scandium triflate. wikipedia.orghighfine.com The defining characteristic of the pivaloyl group is its substantial steric bulk, which makes the resulting ester highly resistant to nucleophilic attack and hydrolysis compared to other acyl protecting groups like acetyl (Ac) and benzoyl (Bz). wikipedia.orghighfine.com This enhanced stability is a significant advantage in complex syntheses requiring harsh reaction conditions. libretexts.org

The relative stability of common acyl protecting groups follows the order: Pivaloyl > Benzoyl > Acetyl. wikipedia.orghighfine.com This differential stability allows for selective deprotection. For instance, an acetyl group can be removed under conditions that leave a pivaloyl group intact. highfine.com Deprotection of the pivaloyl group generally requires more forceful conditions, such as hydrolysis with a strong base or the use of reducing agents. wikipedia.orglibretexts.org This robustness and the ability for selective removal make the pivaloyl group an invaluable tool for chemists in the synthesis of complex natural products and pharmaceuticals. highfine.com

Table 1: Comparison of Common Acyl Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Structure of Protected Alcohol | Relative Stability | Typical Deprotection Conditions |

|---|---|---|---|---|

| Acetyl | Ac | R-OAc | Low | Mild acid or base |

| Benzoyl | Bz | R-OBz | Medium | Acid or base |

Role as a Precursor in Polymer Chemistry and Functional Material Development

Pivalic acid and its esters, including decyl pivalate, serve as important precursors in the synthesis of specialized polymers and functional materials due to their unique properties.

Pivalate esters are key starting materials for producing polymerizable monomers, most notably vinyl pivalate (VPi). Vinyl pivalate can be polymerized to form poly(vinyl pivalate) (PVPi). google.comresearchgate.net This polymer is a significant precursor to high-molecular-weight polyvinyl alcohol (PVA), a water-soluble polymer with numerous applications. researchgate.netsciepub.com The synthesis route involves the polymerization of the vinyl pivalate monomer, followed by saponification (hydrolysis) of the resulting polyvinyl pivalate to yield polyvinyl alcohol. google.comresearchgate.net This method allows for the production of PVA with specific properties, such as high syndiotacticity, which influences the material's physical characteristics. researchgate.net

The thermal stability of pivalate esters is a key property that is transferred to the polymers derived from them. wikipedia.org A prominent application of this is in the development of specialty polymers. Polymers derived from pivalate esters of vinyl alcohol are known to be highly reflective lacquers. wikipedia.org This property is a direct consequence of the chemical structure of the polymer, making it suitable for specialized coating applications where high reflectivity is desired.

The development of efficient proton-conducting materials is essential for technologies like fuel cells, which often require operation at elevated temperatures where aqueous systems are not viable. nih.gov Nonaqueous proton conductors are an active area of research. While direct incorporation of the non-acidic decyl pivalate is not a primary strategy, the parent compound, pivalic acid, and its derivatives can be relevant. The fundamental mechanism of proton conduction in these materials often involves a proton carrier molecule and frequently a dopant, like an acid, to provide a source of protons. nih.gov Carboxylic acids can participate in proton transport networks. The specific role of pivalic acid derivatives in this context would be an area for further targeted research, building on the established principles of using organic molecules to create pathways for proton movement in non-aqueous environments. nih.gov

Utilization in Catalysis Research and Catalyst Design

Pivalic acid and its derivatives have emerged as important ancillary ligands or co-catalysts in a variety of transition metal-catalyzed reactions, influencing both the efficiency and selectivity of these transformations.

Pivalic acid is frequently employed as a co-catalyst in palladium-catalyzed C-H functionalization reactions. wikipedia.orgresearchgate.net Its presence has been found to be crucial for the success of certain intramolecular oxidative couplings. researchgate.net Mechanistic studies suggest that pivalic acid can facilitate the C-H bond activation step through a "concerted metallation-deprotonation" (CMD) pathway. researchgate.netrsc.org In this role, the carboxylate acts as a proton shuttle, assisting in the cleavage of the C-H bond. rsc.org

Furthermore, derivatives of pivalic acid have been utilized in the form of organozinc pivalates. nih.gov Specifically, solid arylzinc pivalates have been developed as effective reagents in cobalt-catalyzed cross-coupling reactions. nih.govresearchgate.net These pivalate-based reagents demonstrate unique reactivity compared to conventional organozinc halides and have been successfully used in reactions that form new carbon-carbon bonds under mild conditions. nih.gov The use of these pivalate derivatives highlights their versatility in modern catalyst design, enabling challenging chemical transformations with high efficiency and functional group tolerance. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| 2,2-Dimethylpropionic acid, decyl ester | Decyl pivalate | C15H30O2 |

| Pivalic acid | 2,2-Dimethylpropanoic acid | C5H10O2 |

| Pivaloyl chloride | 2,2-Dimethylpropanoyl chloride | C5H9ClO |

| Pivaloic anhydride | 2,2-Dimethylpropanoic anhydride | C10H18O3 |

| Scandium triflate | Scandium(III) trifluoromethanesulfonate | C3F9O9S3Sc |

| Pyridine | Azine | C5H5N |

| Vinyl pivalate | 1-(Pivaloyloxy)ethene | C7H12O2 |

| Poly(vinyl pivalate) | PVPi | (C7H12O2)n |

Ligand Design in Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

The strategic design of ligands is of paramount importance in modern homogeneous transition metal catalysis, as the ligand's structure directly influences the reactivity, selectivity, and stability of the metal catalyst. nih.gov In palladium-catalyzed reactions, ligands play a crucial role in modulating the electronic and steric environment of the palladium center, which in turn governs the efficiency of key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

While this compound itself is not commonly cited as a primary ligand, its acidic precursor, 2,2-Dimethylpropionic acid (pivalic acid), is frequently employed as a co-catalyst or additive in various palladium-catalyzed C-H functionalization reactions. wikipedia.orgthegoodscentscompany.com The effectiveness of pivalic acid in these transformations is often attributed to its role in the concerted metalation-deprotonation (CMD) pathway. The pivalate anion can act as a proton shuttle, facilitating the cleavage of a C-H bond, which is often the rate-determining step of the reaction.

The sterically demanding tert-butyl group of the pivalate moiety is a key feature. This bulk can influence the coordination sphere of the palladium catalyst, preventing catalyst aggregation and promoting the desired reactivity. Esters of pivalic acid, such as the decyl ester, incorporate this bulky group. If integrated into a larger molecule designed as a ligand, the 2,2-dimethylpropanoyl (pivaloyl) portion could impart specific steric properties. The long decyl chain, being a flexible and non-polar alkyl group, could enhance the solubility of the catalyst complex in non-polar organic solvents, a critical factor for achieving homogeneity and efficiency in many catalytic systems.

The development of new ligand architectures is a continuous effort to improve the scope and practicality of catalytic transformations. nih.govresearchgate.netresearchgate.net The principles learned from the successful application of pivalic acid as an additive suggest that incorporating the pivaloyl group into more complex ligand structures could be a viable strategy for fine-tuning catalyst performance.

Table 1: Role of Pivalic Acid in Palladium-Catalyzed Reactions

| Catalyst System Component | Function | Relevant Catalytic Step | Reference |

| Pivalic Acid (PivOH) | Co-catalyst / Additive | Concerted Metalation-Deprotonation (CMD) | wikipedia.org |

| Pivalate Anion (PivO⁻) | Proton shuttle, Ligand | C-H bond activation | wikipedia.org |

| tert-Butyl Group | Steric directing group | Influences regioselectivity, prevents aggregation | wikipedia.org |

Investigations in Prebiotic Chemistry and Origins of Life (Contextualizing Amino Acid Decyl Esters)

Research into the origins of life critically involves understanding how the first cellular compartments, or protocells, might have formed from simple, prebiotically plausible molecules. mdpi.com One leading hypothesis suggests that amphiphilic molecules, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, could self-assemble into vesicles—hollow spherical structures enclosed by a membrane-like bilayer—in aqueous environments. These vesicles could have served as primitive containers for the essential molecules of life.

In this context, decyl esters of amino acids have been investigated as model prebiotic amphiphiles. nih.govnih.govdigitellinc.com Studies have demonstrated that amino acid decyl esters can be synthesized under conditions thought to be relevant to early Earth, such as the simple dehydration of an amino acid and a fatty alcohol like decanol (B1663958). nih.govnsf.gov This reaction forms an ester linkage, connecting the hydrophilic amino acid headgroup to the hydrophobic ten-carbon decyl tail.

Upon rehydration, a number of these amino acid decyl esters have been shown to spontaneously self-assemble into stable vesicles. nih.govnih.gov For instance, research involving fifteen different amino acids revealed that all produced decyl esters, with several of the products forming membrane structures. nih.govnih.gov Notably, the decyl ester of alanine, one of the most abundant prebiotic amino acids, readily generated abundant and uniform membranes, suggesting a potential selection mechanism for specific molecular building blocks on the early Earth. nih.govnih.gov

These findings are significant as they present a plausible pathway for the formation of positively charged amphiphiles that could create the stable compartments necessary for the emergence of cellular life. nih.gov While this compound is not an amino acid ester, this research contextualizes the importance of decyl esters as a class of molecules with the requisite amphiphilic properties to play a role in prebiotic self-assembly processes. digitellinc.comdigitellinc.com

Table 2: Prebiotic Synthesis and Vesicle Formation of Amino Acid Decyl Esters

| Amino Acid | Dehydration Conditions | Vesicle Formation Observed | Significance | Reference |

| Alanine | 60-80 °C, 3-7 days | Yes, abundant and uniform | Abundant prebiotic amino acid; potential selection mechanism | nih.govnih.gov |

| Glycine | 60-80 °C, 3-7 days | Yes | Simplest amino acid | nih.gov |

| Valine | 60-80 °C, 3-7 days | Yes | --- | nih.gov |

| Leucine | 60-80 °C, 3-7 days | Yes | --- | nih.gov |

| Phenylalanine | 60-80 °C, 3-7 days | Yes | --- | nih.gov |

Applications in Flavor and Fragrance Research (General Ester Functionality)

Esters as a chemical class are fundamental to the flavor and fragrance industry, prized for their wide range of pleasant aromas, often described as fruity, floral, and sweet. dropofodor.comelchemy.com The specific scent of an ester is determined by the combination of the carboxylic acid and alcohol from which it is derived. Short-chain esters tend to be more volatile with sharp, fruity notes, while longer-chain esters are typically less volatile, contributing to the middle and base notes of a fragrance with more complex floral, waxy, or woody characteristics.

Within this context, esters of 2,2-dimethylpropionic acid (pivalic acid) have been identified as valuable perfuming ingredients. google.com A key advantage of pivalate esters is their high resistance to hydrolysis compared to other esters, which imparts significant stability to the fragrance composition. wikipedia.org The bulky tert-butyl group of the pivalic acid moiety also influences the olfactory character. Patents have highlighted the utility of higher esters of pivalic acid for creating floral-fruity notes, contributing richness and roundness to diverse perfume compositions, including floral, woody, and chypre types. google.com

Table 3: Examples of Esters and Their Olfactory Properties in Fragrance

| Ester Name | Chemical Family | Typical Scent Description | Role in Fragrance | Reference |

| Benzyl Acetate | Acetate Ester | Sweet, floral, fruity (reminiscent of jasmine) | Widely used floral and fruity compositions | dropofodor.com |

| Linalyl Acetate | Acetate Ester | Fresh, clean, floral (bergamot and lavender notes) | Top/middle note in floral and fresh scents | dropofodor.com |

| Phenyl-ethyl pivalate | Pivalate Ester | Flowery, fruity, rose and pear-like | Floral compositions | google.com |

| Decyl Formate | Formate Ester | Waxy, floral, citrus | Middle note, adds complexity | thegoodscentscompany.com |

| Decyl Isobutyrate | Isobutyrate Ester | Waxy, fruity, slightly green | Middle/base note | echemi.com |

Environmental Dynamics and Degradation Pathways of 2,2 Dimethylpropionic Acid, Decyl Ester

Hydrolytic Stability and Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org The rate and mechanism of this reaction are influenced by pH, temperature, and the chemical structure of the ester itself. researchgate.net

The hydrolysis of 2,2-dimethylpropionic acid, decyl ester results in the formation of 2,2-dimethylpropionic acid (also known as pivalic acid) and decyl alcohol. This reaction can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This process is reversible and is the reverse of acid-catalyzed esterification. libretexts.orgucoz.com

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the decyl alkoxide, which then abstracts a proton from the newly formed carboxylic acid. This process is irreversible as the final carboxylate salt is not susceptible to nucleophilic attack. libretexts.orgucoz.com

The structure of this compound plays a significant role in its hydrolytic stability. The presence of the bulky tertiary butyl group (a neopentyl structure) adjacent to the carbonyl function provides significant steric hindrance. researchgate.net This steric hindrance impedes the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon, thereby reducing the rate of hydrolysis compared to less hindered esters. researchgate.netpurdue.edu Esters made from acids with double substitution on the alpha-carbon are known to be slower to hydrolyze. purdue.edu

Table 1: Factors Influencing Hydrolytic Stability of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| Steric Hindrance | Decreases rate | The bulky t-butyl group physically blocks the approach of water or hydroxide ions to the ester's carbonyl carbon. researchgate.netpurdue.edu |

| pH | Dependent | Rate is generally slowest near neutral pH and increases under acidic or basic conditions. libretexts.org |

| Temperature | Increases rate | Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly. |

| Chain Length | Minor effect on rate | The long decyl chain has a less direct impact on the reaction center compared to the steric hindrance at the acid moiety. |

Biotransformation Pathways and Microbial Degradation Studies

Biotransformation by microorganisms is a crucial pathway for the degradation of organic compounds in the environment. For esters like this compound, the primary microbial attack is typically initiated by enzymes such as esterases or lipases, which catalyze the hydrolysis of the ester bond. mdpi.com

The biotransformation pathway is expected to mirror chemical hydrolysis, yielding 2,2-dimethylpropionic acid and decyl alcohol.

This compound → 2,2-Dimethylpropionic acid + Decyl alcohol

Following this initial step, the resulting acid and alcohol are further metabolized by microorganisms. frontiersin.org Decyl alcohol, a primary alcohol, can be oxidized by alcohol dehydrogenases to decanal (B1670006) and then further to decanoic acid. Decanoic acid can then enter the beta-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units, which subsequently enter the Krebs cycle for energy production. mdpi.com The degradation of the highly branched 2,2-dimethylpropionic acid in the environment is generally slower than that of linear acids due to its tertiary carbon structure, which can hinder enzymatic processes like beta-oxidation.

While specific microbial degradation studies on this compound are not extensively documented in scientific literature, the degradation of similar long-chain esters suggests that various bacteria and fungi present in soil and water would be capable of its degradation. frontiersin.orgnih.gov

Analytical Methodologies for Environmental Monitoring and Metabolite Identification

To assess the environmental presence and fate of this compound and its degradation products, robust analytical methods are required. The analysis of environmental samples (e.g., water, soil, sediment) typically involves sample preparation, separation, and detection. cdc.gov

Sample Preparation: The first step often involves extracting the target analyte from the complex environmental matrix. Common techniques include:

Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the compound from a water sample. nih.gov

Solid-Phase Extraction (SPE): Passing a water sample through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent. This is a widely used technique for concentrating trace organic contaminants. nih.gov

Accelerated Solvent Extraction (ASE) or Ultrasound-Assisted Extraction (UAE): Used for solid samples like soil and sediment to efficiently extract the compound into a solvent. researchgate.net

Separation and Detection: Due to its volatility and thermal stability, gas chromatography (GC) is a well-suited technique for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds. cdc.gov The sample extract is injected into the GC, where the compound is separated from other components. The mass spectrometer then fragments the molecule, creating a unique mass spectrum that serves as a "fingerprint" for positive identification and quantification. nist.gov

High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred, HPLC coupled with mass spectrometry (LC-MS) could also be employed, particularly for analyzing less volatile degradation products like 2,2-dimethylpropionic acid. nih.govmdpi.com

Metabolite identification would follow a similar process, using techniques like GC-MS or LC-MS/MS to identify the structures of potential degradation products such as decyl alcohol, decanoic acid, and other intermediates. cdc.gov

Table 3: Summary of Analytical Techniques for this compound

| Step | Technique | Purpose |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Concentration and clean-up of water samples. nih.gov |

| Sample Preparation | Accelerated Solvent Extraction (ASE) | Extraction from solid matrices like soil or sediment. researchgate.net |

| Separation & Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Primary technique for separation, identification, and quantification of the parent ester. cdc.gov |

| Separation & Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of polar, non-volatile metabolites (e.g., carboxylic acids). nih.gov |

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Discoveries and Current Understanding

Academic understanding of 2,2-dimethylpropionic acid, decyl ester, also known as decyl pivalate (B1233124), is primarily rooted in its fundamental chemical identity and physical properties derived from general chemical databases. The compound is recognized as the ester formed from 2,2-dimethylpropionic acid (pivalic acid) and decyl alcohol. Its molecular formula is C15H30O2, with a corresponding molecular weight of approximately 242.40 g/mol . nih.gov

Current knowledge is thus foundational, establishing its existence and basic characteristics, but lacks the depth that comes from targeted academic investigation into its synthesis, reactivity, and potential applications.

Identification of Unresolved Research Questions and Knowledge Gaps

The most significant knowledge gap concerning this compound is the near-complete absence of dedicated academic research. This overarching gap gives rise to numerous unresolved questions:

Synthesis and Optimization: While general esterification methods are well-established, specific studies optimizing the synthesis of decyl pivalate for yield, purity, and green chemistry principles are lacking. libretexts.orgresearchgate.net Research into catalytic systems, reaction kinetics, and process intensification for its specific production remains an open area.

Detailed Physicochemical Characterization: Beyond computed values, there is a need for experimentally determined data on properties such as viscosity, thermal stability, and solvency characteristics across a range of conditions.

Reactivity and Mechanistic Studies: The influence of the sterically hindered pivaloyl group and the long decyl chain on the ester's reactivity, hydrolysis, and transesterification kinetics has not been specifically investigated.

Potential Applications: While its structure suggests potential use as a lubricant, plasticizer, or emollient, there is no academic literature to substantiate these or other applications. imarcgroup.com Research into its performance characteristics in these or other roles is a significant void.

Emerging Trends and Novel Methodologies in Ester Research

The broader field of ester research is experiencing significant advancements that could be applied to the study of this compound.

Green Synthesis: A prominent trend is the development of sustainable and environmentally benign methods for ester synthesis. This includes the use of solid acid catalysts, enzymatic catalysis (lipases), and solvent-free reaction conditions to minimize waste and energy consumption. organic-chemistry.orgmdpi.com

Flow Chemistry: Continuous flow reactors are being increasingly employed for esterification processes. This methodology offers advantages in terms of safety, scalability, and process control, and could be a valuable tool for the synthesis of decyl pivalate.

Advanced Analytical Techniques: Modern analytical methods, including advanced mass spectrometry and multidimensional NMR techniques, can provide more detailed structural and purity information. Hyphenated techniques like GC-MS are standard for characterization. nist.gov

Computational Modeling: In silico studies are becoming more powerful in predicting the properties and reactivity of molecules. Computational modeling could be used to predict the performance of decyl pivalate in various applications before undertaking extensive experimental work.

Future Directions for Fundamental and Applied Research on this compound

The identified knowledge gaps and emerging trends in ester research illuminate several promising future directions for both fundamental and applied studies on this compound.

Fundamental Research:

Systematic Synthesis and Characterization: A foundational study focused on the optimized synthesis of high-purity decyl pivalate, followed by a comprehensive characterization of its spectroscopic, thermal, and physical properties, is essential.

Kinetic and Mechanistic Investigations: Detailed studies on the kinetics of its formation and hydrolysis would provide valuable insights into its stability and reactivity.